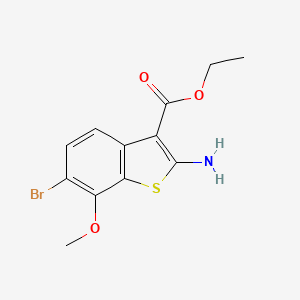

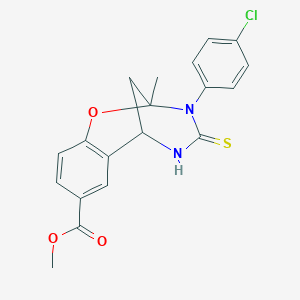

![molecular formula C16H19N5O B3007867 N-叔丁基-1-(4-甲氧基苯基)吡唑并[3,4-d]嘧啶-4-胺 CAS No. 393784-18-4](/img/structure/B3007867.png)

N-叔丁基-1-(4-甲氧基苯基)吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells and is essential for their survival and proliferation. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell malignancies and autoimmune diseases.

科学研究应用

合成方法和化学性质

咪唑并嗪合成中的闪蒸真空热解:Katarzyna Justyna 等人 (2017) 的一项研究展示了一种新的、高效的咪唑并嗪合成方法,包括通过叔丁基亚胺的闪蒸真空热解合成吡唑并[3,4-d]嘧啶衍生物。此过程产生具有优异区域选择性和高效率的咪唑并嗪,强调了其在为进一步科学应用创建吡唑并[3,4-d]嘧啶衍生物中的潜力 Katarzyna Justyna 等人,2017。

药物化学和药物设计

抗肿瘤、抗真菌和抗菌活性:吡唑衍生物,包括吡唑并[3,4-d]嘧啶,已被发现具有潜在的抗肿瘤、抗真菌和抗菌活性。A. Titi 等人 (2020) 对吡唑衍生物的合成、表征和生物活性进行的一项研究强调了药效基团位点的识别,这有利于开发新的治疗剂 A. Titi 等人,2020。

抗炎和抗癌活性:S. Kaping 等人 (2016) 描述了新型吡唑并[1,5-a]嘧啶衍生物的合成及其抗炎和抗癌活性的评估。本研究提出了一种环境友好的合成路线,并强调了这些化合物的潜在治疗应用 S. Kaping 等人,2016。

生化和药理学研究

选择性激活人小电导钙激活钾离子通道:C. Hougaard 等人 (2009) 的一项研究介绍了一种小分子 GW542573X,它选择性激活人小电导钙激活钾离子通道的 SK1 亚型。这项研究有助于理解特定化合物如何调节离子通道活性,可能导致新的治疗策略 C. Hougaard 等人,2009。

通过抑制 c-Src 磷酸化作为抗增殖和促凋亡剂:F. Carraro 等人 (2006) 研究了吡唑并[3,4-d]嘧啶衍生物作为有效的抗增殖和促凋亡剂。这些化合物抑制 Src 的磷酸化,提供了对其作用机制和癌症治疗潜力的见解 F. Carraro 等人,2006。

作用机制

Target of Action

The primary target of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase D . Protein Kinase D plays a crucial role in various cellular processes, including cell proliferation, survival, and migration .

Mode of Action

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine acts as a potent inhibitor of Protein Kinase D . It binds to the kinase in an ATP-competitive manner, preventing the phosphorylation and subsequent activation of downstream targets .

Biochemical Pathways

The inhibition of Protein Kinase D by N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth .

Pharmacokinetics

For instance, its bioavailability would determine how much of the compound reaches the target site to exert its inhibitory effect .

Result of Action

The result of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of Protein Kinase D activity. This leads to a decrease in cell proliferation and survival, which could potentially result in the suppression of tumor growth .

Action Environment

The action of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to Protein Kinase D. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound .

属性

IUPAC Name |

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)20-14-13-9-19-21(15(13)18-10-17-14)11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFTOHUSRYSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)

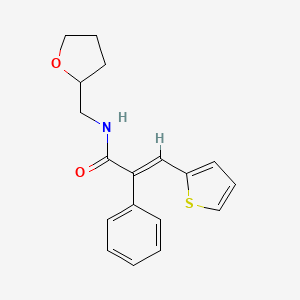

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

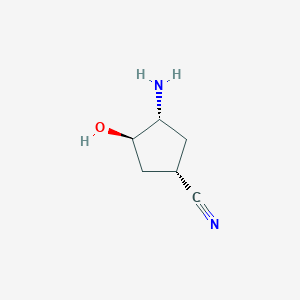

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

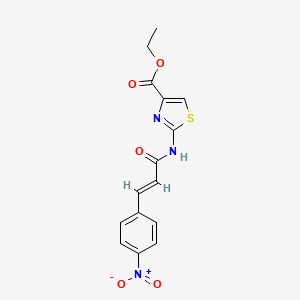

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)